
DésoxySotalol
Vue d'ensemble
Description
Deoxysotalol is a chemical compound with the molecular formula C12H20N2O2S and a molecular weight of 256.36 g/mol . It is a derivative of sotalol, a well-known beta-adrenergic receptor blocker used in the treatment of arrhythmias. Deoxysotalol is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Applications De Recherche Scientifique
Deoxysotalol has several applications in scientific research, including:
Mécanisme D'action
Target of Action
Deoxysotalol primarily targets smooth muscle contraction . The smooth muscle cells are responsible for the contractile force in various organs and tissues, including the heart, blood vessels, and gastrointestinal tract. By interacting with these targets, Deoxysotalol can influence the physiological functions of these systems.
Mode of Action
Sotalol acts by inhibiting beta-1 adrenoceptors in the myocardium and slowing repolarization, which lengthens the QT interval and slows and shortens conduction of action potentials through the atria . As Deoxysotalol is devoid of β-blocking actions, it may be considered a pure class III compound .
Pharmacokinetics
Deoxysotalol has pharmacokinetic properties that resemble those of the racemate It increases the refractory period in the atria, ventricles, bypass tracts, and the His-Purkinje system while minimally slowing the heart rate . These properties suggest that Deoxysotalol may have a significant impact on the bioavailability and therapeutic efficacy of the drug.
Result of Action
Based on its similarity to sotalol, it can be inferred that deoxysotalol may disrupt cell signaling, gene expression, and protein function, leading to cell damage and death
Action Environment
The action, efficacy, and stability of Deoxysotalol may be influenced by various environmental factors. For instance, a study on a similar compound, Deoxynivalenol, found that its transformation to a non-toxic stereoisomer occurred under aerobic conditions, mild temperature (25–30°C), and neutral pH While it’s not directly related to Deoxysotalol, this example illustrates how environmental conditions can influence the action of a compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of deoxysotalol typically involves the modification of sotalol. One common method includes the reduction of sotalol using a suitable reducing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of deoxysotalol follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Deoxysotalol undergoes various chemical reactions, including:
Oxidation: Deoxysotalol can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction of deoxysotalol can yield secondary amines.
Substitution: Deoxysotalol can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Various nucleophiles; reaction conditions depend on the nucleophile used.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: Varied products depending on the nucleophile.
Comparaison Avec Des Composés Similaires
Sotalol: A beta-adrenergic receptor blocker used clinically for arrhythmias.
Propranolol: Another beta-blocker used for various cardiovascular conditions.
Atenolol: A selective beta-1 receptor blocker used for hypertension and angina.
Uniqueness: Deoxysotalol is unique due to its specific structural modifications, which make it a valuable tool in research settings. Unlike its parent compound sotalol, deoxysotalol is not used clinically but provides insights into the pharmacological properties of beta-blockers .
Propriétés
IUPAC Name |
N-[4-[2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-10(2)13-9-8-11-4-6-12(7-5-11)14-17(3,15)16/h4-7,10,13-14H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLCHPYEDZTGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168742 | |
| Record name | Deoxysotalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16974-42-8 | |
| Record name | Deoxysotalol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016974428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxysotalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYSOTALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O703211HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



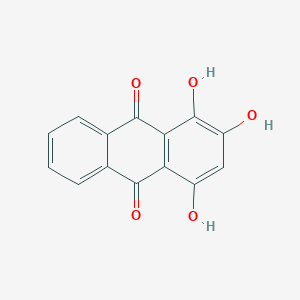
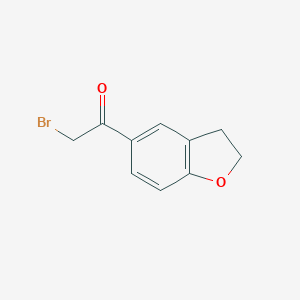
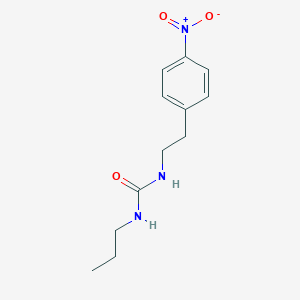

![(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B114273.png)
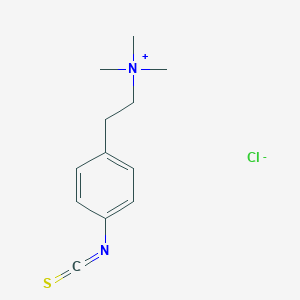
![2-Oxaspiro[4.5]decan-3-one](/img/structure/B114279.png)


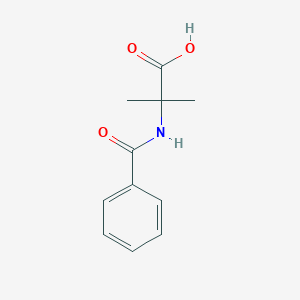
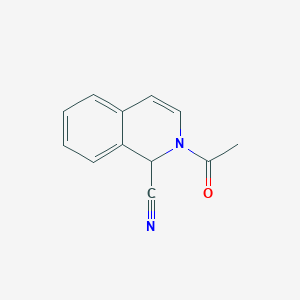
![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)

